REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=[O:11].S(=O)(=O)(O)O.[CH3:18]O>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([O:12][CH3:18])=[O:11]
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Name
|
|
Quantity
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47 g
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Type
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reactant
|
Smiles
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N1C(=CC2=CC=CC=C12)C(=O)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux
|
Type
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TEMPERATURE
|
Details
|
maintained at this temperature for about 16 hours
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Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
the solids were removed by filtration
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Type
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WASH
|
Details
|
washed with 200 ml of methanol
|
Type
|
CUSTOM
|
Details
|
The crystals were dried in a vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.5 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |